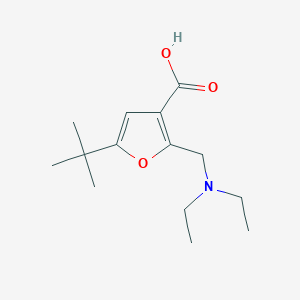

5-tert-Butyl-2-diethylaminomethyl-furan-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives of 5-tert-butylfuran-3-carboxylic acid involves several steps, including the reduction of acetoxymethyl derivatives to bis(hydroxymethyl)furans, further leading to bis(chloromethyl)furans. These intermediates can react with sodium diethyl phosphite in the presence of phosphorus-containing nucleophiles to form bis(phosphonomethyl)furans. Variations in the reactivity of chloromethyl groups adjacent to tert-butyl substituents highlight the significance of steric effects in chemical synthesis (Pevzner, 2002).

Molecular Structure Analysis

Analysis of molecular structure through techniques such as NMR spectroscopy and X-ray diffraction is crucial for understanding the spatial arrangement of atoms within 5-tert-butyl-2-diethylaminomethyl-furan-3-carboxylic acid and its derivatives. These analyses reveal the presence of furan rings, tert-butyl groups, and other substituents that define the compound's reactivity and interactions (Moriguchi et al., 2014).

Chemical Reactions and Properties

5-tert-Butyl-2-diethylaminomethyl-furan-3-carboxylic acid and its derivatives undergo a variety of chemical reactions, demonstrating the compound's versatile chemical properties. These include reactions with nucleophilic agents, showcasing the compound's reactivity towards secondary amines, sodium butanethiolate, and O-nucleophiles, leading to the formation of substitution products and highlighting the compound's potential in synthetic organic chemistry (Pevzner, 2003).

Physical Properties Analysis

The physical properties of 5-tert-butyl-2-diethylaminomethyl-furan-3-carboxylic acid derivatives, such as solubility, melting point, and boiling point, are influenced by the molecular structure. These properties are essential for determining the compound's suitability for various applications, including its behavior in reaction conditions and its role as an intermediate in organic synthesis.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various chemical reagents, are crucial for understanding how 5-tert-butyl-2-diethylaminomethyl-furan-3-carboxylic acid behaves in different chemical environments. Its reactivity with nucleophilic agents, for instance, showcases its utility in creating a diverse range of chemical products (Pevzner, 2003).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Halomethyl Derivatives Synthesis : Research demonstrates the synthesis of halomethyl derivatives of furan-2-carboxylic acid and their reactions with nucleophiles, highlighting potential applications in organic synthesis and pharmaceuticals (Pevzner, 2003).

Biomass Derivation : A study discusses the production of acid chloride derivatives from biomass-derived compounds, including chloromethyl furfural, suggesting applications in biofuel and polymer production (Dutta, Wu, & Mascal, 2015).

Bis(Diethoxyphosphorylmethyl)furans : Research on bis(diethoxyphosphorylmethyl)furans, derived from acetoxymethyl derivatives of furan carboxylic acid, reveals insights into furan chemistry and potential industrial applications (Pevzner, 2002).

Organic Synthesis Applications

Furan Acetal Compounds : A study examining the heating of furan acetal compounds in the presence of tert-butyl peroxide suggests the possibility of isomeric esters of furan carboxylic acid, relevant in synthetic organic chemistry (Kul'nevich, Zelikman, & Tkachenko, 1976).

Furan Carboxylic Acids Synthesis : Research highlights the improved oxidation of bio-based furans into furan carboxylic acids, indicating applications in the fine chemical and polymer industries (Wen, Zhang, Zong, & Li, 2020).

Phosphorylated Derivatives Synthesis : Another study focuses on the synthesis of phosphorylated derivatives of halomethylfuroic acid esters, which could be useful in the development of new pharmaceuticals or chemical intermediates (Pevzner & Stepanova, 2020).

Potential Pharmaceutical Applications

Furan-Based Pharmaceuticals : The synthesis of furan-based compounds suggests potential applications in pharmaceuticals, particularly in the development of new drugs or therapeutic agents (Padwa, Brodney, & Lynch, 2003).

Chiral Auxiliary Applications : Research into chiral auxiliaries, including tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, suggests applications in asymmetric synthesis, relevant for pharmaceutical manufacturing (Studer, Hintermann, & Seebach, 1995).

Enzyme Cascade in Synthesis : A study on a one-pot enzyme cascade for furan carboxylic acids synthesis from 5-hydroxymethylfurfural indicates potential biotechnological applications in pharmaceuticals (Jia, Zong, Zheng, & Li, 2019).

Propiedades

IUPAC Name |

5-tert-butyl-2-(diethylaminomethyl)furan-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c1-6-15(7-2)9-11-10(13(16)17)8-12(18-11)14(3,4)5/h8H,6-7,9H2,1-5H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVAPHZJHSDVOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=C(O1)C(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345201 |

Source

|

| Record name | 5-tert-Butyl-2-diethylaminomethyl-furan-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-tert-Butyl-2-diethylaminomethyl-furan-3-carboxylic acid | |

CAS RN |

436100-02-6 |

Source

|

| Record name | 5-tert-Butyl-2-diethylaminomethyl-furan-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.